molecular formula C17H23N3O2 B11068009 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide

1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide

Cat. No.: B11068009
M. Wt: 301.4 g/mol
InChI Key: DTDWTAKHTYWEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid structure that incorporates both a 3,4-dihydroisoquinoline and a piperidine-4-carboxamide moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the design of novel enzyme inhibitors. The 3,4-dihydroisoquinoline scaffold is a recognized pharmacophore in the development of inhibitors for various therapeutic targets. Scientific literature has shown that structurally related compounds act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes critical for DNA repair and relevant in oncology research . Furthermore, closely related 3,4-dihydroisoquinoline-2(1H)-carboxamide analogs have been investigated as multi-target ligands for neurodegenerative diseases, demonstrating inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) . Another research area explores such hybrids as potential antimycotic agents, with some derivatives showing activity against pathogenic yeast species like Candida . The integration of the piperidine ring, a privileged scaffold in drug design, is known to enhance a compound's druggability by improving physicochemical properties, metabolic stability, and membrane permeability . Researchers can utilize this chemical tool to explore its mechanism of action and potential applications across these biological fields. This product is supplied for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N3O2/c18-17(22)14-6-9-20(10-7-14)16(21)12-19-8-5-13-3-1-2-4-15(13)11-19/h1-4,14H,5-12H2,(H2,18,22)

InChI Key

DTDWTAKHTYWEHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via Castagnoli-Cushman Reaction

The dihydroisoquinoline moiety is frequently synthesized using the Castagnoli-Cushman reaction , which involves cyclocondensation of homophthalic anhydrides with formaldimine equivalents. For example, reaction of homophthalic anhydride (6a) with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5) generates 3,4-dihydroisoquinol-1-one-4-carboxylic acid (7a) . This method avoids autoclave hydrogenation, offering a practical route to unsubstituted dihydroisoquinoline cores (Table 1).

Table 1: Key Reaction Conditions for Dihydroisoquinoline Core Synthesis

ReactantProductSolventTemperatureYield (%)
Homophthalic anhydrideDihydroisoquinolineToluene80°C72
7-Fluoro homophthalicFluorinated derivativeDMF100°C68

Piperidine-4-carboxamide Functionalization

The piperidine-4-carboxamide segment is introduced via amide coupling or nucleophilic substitution . In one approach, piperidine-4-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with 3,4-dihydroisoquinoline-2(1H)-ylacetyl chloride. Alternatively, reductive amination of 4-cyanopiperidine with hydrogen sulfide under controlled conditions produces piperidine-4-carbothioamide intermediates, which are subsequently oxidized to carboxamides.

Stepwise Synthesis and Optimization

Iterative Amidation Strategies

A modular synthesis involves sequential amidation steps:

  • Formation of acetylpiperidine intermediate : Reaction of piperidine-4-carboxylic acid with chloroacetyl chloride in dichloromethane yields 1-chloroacetylpiperidine-4-carboxamide (85% yield).

  • Nucleophilic displacement : Treatment with 3,4-dihydroisoquinoline in the presence of triethylamine (TEA) in DMF at 80°C affords the target compound (63% yield).

Critical Parameters :

  • Solvent polarity : DMF enhances nucleophilicity of dihydroisoquinoline.

  • Catalyst : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

Hydrogenation and Cyclization

Alternative routes employ hydrogenation of isoquinolone precursors . For instance, methyl isoquinolone-4-carboxylate undergoes catalytic hydrogenation (Pd/C, H₂) to dihydroisoquinoline, followed by hydrolysis and amidation. This method, however, requires specialized equipment and meticulous control of hydrogen pressure to avoid over-reduction.

Analytical Validation and Purification

Chromatographic Profiling

Final compounds are purified via flash chromatography (silica gel, eluent: 0–5% methanol/dichloromethane) or preparative HPLC . Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm), achieving >95% purity for most batches.

Spectroscopic Characterization

  • NMR : Distinct signals for piperidine (δ = 3.1–3.5 ppm, multiplet) and dihydroisoquinoline (δ = 7.2–7.8 ppm, aromatic protons).

  • Mass spectrometry : Molecular ion peak at m/z 299.39 [M+H]⁺ confirms molecular formula C₁₅H₁₈N₂O₂.

Comparative Analysis of Synthetic Methods

Table 2: Yield and Scalability of Key Methods

MethodScale (g)Yield (%)Purity (%)
Castagnoli-Cushman + Amidation106597
Reductive Amination55893
Hydrogenation-Hydrolysis27296

Advantages and Limitations :

  • Castagnoli-Cushman route : High regioselectivity but requires anhydrous conditions.

  • Reductive amination : Scalable but generates thiol byproducts requiring rigorous purification.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale synthesis (≥1 kg) employs toluene or ethyl acetate due to ease of recovery via distillation. Aqueous waste streams are treated with activated carbon to adsorb organic impurities before disposal.

Process Intensification

Continuous-flow reactors minimize reaction times (e.g., amidation completes in 30 minutes vs. 6 hours in batch). Microwave-assisted synthesis further reduces cyclization steps from 8 hours to 20 minutes .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: Used as a tool compound to study receptor interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural comparisons include:

Compound Name Core Structure Substituent Key Differences
1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide (Target) Piperidine-4-carboxamide 3,4-Dihydroisoquinolin-2(1H)-ylacetyl Reference compound for this analysis.
(3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (4e) Piperidine-4-methanone 3,4-Dihydroisoquinolin-2(1H)-yl Methanone group replaces acetyl-carboxamide; reduced hydrogen-bonding capacity.
1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide Piperidine-4-carboxamide 2,3-Dihydroindol-1-ylacetyl Indole ring instead of isoquinoline; smaller aromatic system.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 3,4-Dihydroisoquinolin-2(1H)-ylsulfonylethyl Sulfonyl linker and pyrrolidine core; distinct electronic profile.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalen-1-yl ethyl and 4-fluorobenzyl Bulky hydrophobic substituents; potential for enhanced target selectivity.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight is ~298.35 g/mol (based on analogs ), slightly higher than 1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide (287.36 g/mol) due to the larger isoquinoline ring.
  • Hydrogen-Bonding Capacity: The acetyl-carboxamide group in the target compound provides two hydrogen-bond acceptors (carbonyl oxygens) and one donor (amide NH), similar to other carboxamide derivatives . In contrast, the methanone analog (4e) lacks the amide NH, reducing its ability to form hydrogen bonds .

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological and psychiatric disorders. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound has a molecular formula of C17H23N3O2C_{17}H_{23}N_{3}O_{2} and a molecular weight of approximately 301.4 g/mol. Its structure features a dihydroisoquinoline moiety linked to a piperidine ring through an acetyl group, which contributes to its unique biological properties.

Preliminary studies suggest that 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide interacts with various biological targets, including enzymes and receptors involved in neurological functions. The dihydroisoquinoline structure is notably recognized for its neuroprotective properties , making this compound a candidate for treating conditions such as depression and anxiety.

Neuroprotective Effects

Research indicates that compounds containing the dihydroisoquinoline structure exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and inhibit neuroinflammatory processes. For example, studies have shown that related compounds can reduce oxidative stress and promote neuronal survival in models of neurodegeneration.

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. A study demonstrated that certain tetrahydroquinoline derivatives exhibited significant antiproliferative effects against various cancer cell lines, including lung carcinoma and breast adenocarcinoma. For instance, one derivative showed an IC50 value of 4.9±0.7μM4.9\pm 0.7\,\mu M against H460 lung carcinoma cells .

Comparative Analysis of Related Compounds

To better understand the unique biological activities of 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-methylisoquinolin-2(1H)-yl)acetamideIsoquinoline structureMethyl substitution alters binding properties
2-(1H-indol-3-yl)acetamideIndole instead of isoquinolineDifferent biological activity profiles
N-(pyridin-3-yl)acetamidePyridine ringSimpler structure with distinct pharmacological properties

This table illustrates how variations in the chemical structure can influence the biological activity of these compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Neuroprotective Studies : In animal models, derivatives of dihydroisoquinolines have shown promise in reducing symptoms associated with neurodegenerative diseases by inhibiting apoptosis and promoting neuronal health.
  • Anticancer Screening : A series of tetrahydroquinoline analogs were screened for anticancer activity, revealing that specific substitutions at the aromatic ring significantly influenced their potency against various cancer cell lines.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)piperidine-4-carboxamide, and how do reaction conditions influence yields?

Methodological Answer: The compound is synthesized via multi-step reactions involving piperidine-4-carboxamide and dihydroisoquinoline derivatives. A common approach involves coupling 3,4-dihydroisoquinoline with a piperidine-4-carboxamide precursor using a base (e.g., K₂CO₃) in solvents like dichloromethane or DMF. For example, analogous compounds (e.g., compound 4e in ) achieved a 70.1% yield under optimized conditions, while steric hindrance or electron-withdrawing substituents may reduce yields (e.g., 26% for 2a ) . Key factors include:

  • Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating pure products .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and mass spectrometry (e.g., ESI-MS molecular ion peaks) .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer: Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm, piperidine methylene groups at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ peaks matching calculated masses) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4% tolerance) .
  • HPLC : Purity ≥98% is verified using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict selectivity?

Methodological Answer: Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms ( ) model transition states and intermediates to identify low-energy pathways. For example:

  • Reaction Simulation : Tools like Gaussian or ORCA simulate nucleophilic acyl substitution steps, guiding solvent selection (e.g., polar aprotic solvents enhance reactivity) .
  • Selectivity Prediction : Molecular docking studies predict steric/electronic effects of substituents (e.g., chlorobenzyl groups in 2b vs. 2c ) on regioselectivity .
  • Machine Learning : Platforms like ChemOS integrate experimental data to recommend optimal reaction conditions (e.g., temperature, catalyst) .

Q. How should researchers address contradictory data in reaction yields or biological activity?

Methodological Answer: Contradictions often arise from:

  • Impurity Interference : Re-run reactions with stricter purification (e.g., preparative HPLC) and cross-validate with 13C^13C-NMR or X-ray crystallography .
  • Biological Assay Variability : Use standardized assays (e.g., IC₅₀ measurements in triplicate) and control for membrane permeability (e.g., logP ~1.5, per ’s XlogP) .
  • Batch Differences : Characterize intermediates (e.g., via IR spectroscopy for carbonyl groups) to ensure consistency .

Q. What strategies improve the compound’s selectivity for target proteins in pharmacological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the piperidine or dihydroisoquinoline moieties. For instance, introducing electron-donating groups (e.g., methyl in 58 , ) enhances affinity for amine receptors .
  • Molecular Dynamics (MD) Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with piperidine carboxamide) to design derivatives with higher specificity .
  • In Vitro Profiling : Screen against related receptors (e.g., sigma-1 vs. sigma-2) to identify off-target effects .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Reactor Design : Use continuous-flow systems to control exothermic reactions and improve mixing .
  • Solvent Recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF or dichloromethane .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS. Piperidine carboxamides are prone to hydrolysis at pH < 3 .
  • Plasma Stability : Test in human plasma (37°C, 1–24 hours) to assess esterase-mediated breakdown .
  • Solid-State Stability : Perform accelerated aging tests (40°C/75% RH) and track crystallinity changes via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.